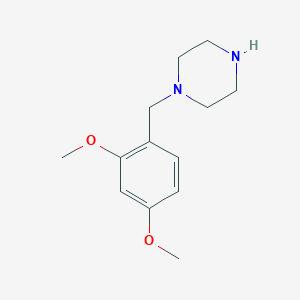
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic organic compound. It falls under the category of quinolone derivatives, known for their diverse biological activities and applications. This compound features a quinolinone core, substituted with a benzoyl group at the third position, a chlorine atom at the sixth position, and an acetamide group bonded to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with 6-chloro-4-oxoquinoline-3-carboxylic acid and benzoyl chloride.
Step 1: : The carboxylic acid reacts with benzoyl chloride in the presence of a base (such as triethylamine) to form 3-benzoyl-6-chloro-4-oxoquinoline.
Step 2: : This intermediate undergoes amination with phenylacetic acid to yield the final product. The reaction is typically carried out in an inert solvent (like dichloromethane) with a catalyst (such as N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Scaling up the synthesis requires optimizing these steps for efficiency and yield. This involves careful control of reaction parameters such as temperature, solvent, and time, and may involve the use of continuous flow reactors for better scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound can undergo electrophilic substitution reactions, especially at the benzoyl and phenyl rings.
Reduction Reactions: : The carbonyl groups are susceptible to reduction, typically using reducing agents like lithium aluminum hydride.
Oxidation Reactions: : The acetamide group can be oxidized under harsh conditions to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: : Chlorinating agents or alkyl halides under acidic or basic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: : Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: : Various substituted quinolines.
Reduction Products: : Alcohol derivatives or completely reduced structures.
Oxidation Products: : Carboxylic acids, aldehydes, or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology and Medicine
In medicinal chemistry, quinoline derivatives are investigated for their antimicrobial, antiviral, and anticancer properties. This specific compound could be evaluated for its binding affinity to various biological targets.
Industry
The compound can be a precursor in the manufacturing of dyes and pigments, leveraging its structural properties for coloration and stability.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological context. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors. They may inhibit DNA gyrase in bacteria or bind to DNA intercalating sites, thereby disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide: shares similarities with compounds like 6-chloro-4-oxoquinoline derivatives and other N-phenylacetamide-quinoline hybrids.
Uniqueness
The unique substitution pattern of benzoyl and acetamide groups in this compound can lead to distinctive biological activities and physicochemical properties compared to its analogs.
This combination of substituents allows for specific interactions in chemical and biological systems that are not replicated by other similar compounds.
Hope this helps!
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c25-17-11-12-21-19(13-17)24(30)20(23(29)16-7-3-1-4-8-16)14-27(21)15-22(28)26-18-9-5-2-6-10-18/h1-14H,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUKRSYQJIVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2974274.png)


![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide](/img/structure/B2974292.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2974296.png)
